trans-4-Mercaptocyclohexanol
Description
trans-4-Mercaptocyclohexanol is a cyclohexanol derivative featuring a hydroxyl (-OH) and a mercapto (-SH) group in the trans configuration on the cyclohexane ring. The mercapto group confers unique chemical reactivity, such as nucleophilicity and metal-binding capacity, while the hydroxyl group enhances solubility in polar solvents. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functional groups. The following analysis extrapolates from structurally analogous compounds in the cyclohexanol family (e.g., trans-4-aminocyclohexanol, trans-4-methylcyclohexanol derivatives) to infer its properties and applications.
Properties
IUPAC Name |
4-sulfanylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-1-3-6(8)4-2-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKPLBPNTLTOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619738 | |
| Record name | 4-Sulfanylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6522-35-6 | |
| Record name | 4-Sulfanylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexene: Cyclohexene can be converted to trans-4-Mercaptocyclohexanol through a series of reactions involving hydrogen sulfide and catalysts.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like cobalt molybdate on alumina are used in various reactions involving this compound.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thiosulfonates: Formed through specific oxidation conditions.
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-4-Mercaptocyclohexanol is used as a building block in the synthesis of various organic compounds.
Biology:
Biologically Active Compounds: It serves as a precursor for the synthesis of biologically active molecules, including inhibitors of prostaglandin and leukotriene.
Medicine:
Drug Development: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry:
Chemical Manufacturing: this compound is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of trans-4-Mercaptocyclohexanol involves its interaction with various molecular targets and pathways. The mercapto group (-SH) is highly reactive and can form covalent bonds with other molecules, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of trans-4-Mercaptocyclohexanol with structurally related cyclohexanol derivatives, based on evidence from the provided sources.
Functional Group Comparison
Physicochemical Properties
- Boiling Point: Mercapto derivatives (e.g., 3-Mercapto-1-hexanol) exhibit higher volatility compared to aminocyclohexanols due to reduced hydrogen bonding .
- Solubility: Amino and hydroxyl groups enhance water solubility (e.g., trans-4-aminocyclohexanol is water-soluble), whereas mercapto groups may reduce polarity slightly but retain solubility in alcohols .
- Reactivity: Mercapto groups are more acidic (pKa ~10) than hydroxyl groups (pKa ~16), enabling thiol-disulfide exchange reactions, which are absent in amino or methoxy analogs .
Biological Activity
trans-4-Mercaptocyclohexanol (C6H12OS) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and applications in organic synthesis, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a hydroxyl group (-OH) and a thiol group (-SH) attached to the fourth carbon. This structural arrangement imparts unique chemical properties that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related thiol compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Acinetobacter baumannii | 32 |
| Candida albicans | 0.25 | |
| Staphylococcus aureus | 8-64 | |
| Escherichia coli | 16 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Acinetobacter baumannii and Staphylococcus aureus , as well as antifungal activity against Candida albicans .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. A study reported moderate cytotoxicity against human embryonic kidney cells (HEK-293) at concentrations above 32 µg/mL, suggesting that while it may be effective as an antimicrobial agent, caution is warranted regarding its use due to potential toxicity .
The biological activity of this compound can be attributed to its ability to interact with cellular components through thiol-disulfide exchange reactions. This interaction may disrupt cellular processes in pathogens, leading to growth inhibition. The presence of the hydroxyl group may also enhance solubility and bioavailability, contributing to its efficacy .
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as alkylation and oxidation. For instance, cyclohexanethiols derived from this compound have been utilized in the preparation of more complex organic molecules, demonstrating its utility beyond biological applications .
Case Studies
- Antimicrobial Efficacy : A study conducted on monoterpene thiols, including this compound, demonstrated their ability to inhibit the growth of multiple bacterial strains. The findings suggested that modifications in the thiol structure could enhance antimicrobial potency .
- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of various thiols on HEK-293 cells. The results indicated that while some thiols exhibited low toxicity, others, including this compound, showed moderate cytotoxicity at higher concentrations .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-Mercaptocyclohexanol with high stereochemical purity?
- Methodological Answer : Synthesis typically involves cyclohexene oxide intermediates followed by regioselective thiolation. To ensure stereochemical fidelity, use chiral catalysts (e.g., Sharpless-type epoxidation) and confirm configurations via NMR (e.g., NOESY for axial-equatorial proton coupling) and polarimetry. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the trans isomer .
- Key Data : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc). Reported yields range from 45–65% depending on catalyst loading .
Q. How should researchers handle and store trans-4-Mercaptocyclohexanol to prevent degradation?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 4°C. Avoid exposure to light, moisture, and oxidizing agents. Confirm stability via periodic GC-MS analysis to detect thiol oxidation byproducts (e.g., disulfides). Use gloves made of nitrile or neoprene to prevent contamination .
Q. What spectroscopic techniques are most effective for characterizing trans-4-Mercaptocyclohexanol?
- Methodological Answer :
- NMR : Analyze and spectra for axial vs. equatorial proton coupling (e.g., for trans isomers). The thiol (-SH) proton appears as a broad singlet (~δ 1.2–1.5 ppm in CDCl₃) .
- IR : Confirm the S-H stretch (~2550 cm⁻¹) and hydroxyl group (~3400 cm⁻¹).
- MS : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks (m/z ~131) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for trans-4-Mercaptocyclohexanol in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or competing elimination pathways. Design controlled experiments with varying solvents (e.g., DMSO vs. THF) and temperatures. Use -NMR to track intermediates and DFT calculations (e.g., Gaussian) to model transition states. Compare results with literature using meta-analysis frameworks .
- Example Table :
| Solvent | Reaction Rate (k, s⁻¹) | Major Product (%) |
|---|---|---|
| DMSO | 2.1 × 10⁻³ | Substitution (85) |
| THF | 1.4 × 10⁻⁴ | Elimination (72) |
Q. What strategies optimize the detection of trans-4-Mercaptocyclohexanol in complex biological matrices?
- Methodological Answer : Derivatize the thiol group with maleimide-based probes (e.g., N-ethylmaleimide) to enhance LC-MS/MS sensitivity. Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in acetonitrile/water. Validate limits of detection (LOD < 10 nM) via spike-recovery assays in plasma .
Q. How can computational modeling predict the conformational stability of trans-4-Mercaptocyclohexanol in aqueous vs. nonpolar environments?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) with explicit solvent models. Analyze free energy landscapes (FELs) using umbrella sampling. Compare chair vs. boat conformations: trans isomers show lower ΔG in water (~2.3 kcal/mol) due to hydrogen bonding with the hydroxyl group .
Q. What experimental controls are essential when studying the antioxidant activity of trans-4-Mercaptocyclohexanol?
- Methodological Answer : Include positive controls (e.g., glutathione) and negative controls (e.g., buffer-only) in DPPH/ABTS radical scavenging assays. Pre-treat samples with chelating agents (EDTA) to rule out metal ion interference. Replicate experiments ≥3 times and report IC₅₀ values with 95% confidence intervals .
Guidelines for Data Interpretation and Reporting
- Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. enzymatic assays). Discuss potential artifacts (e.g., autoxidation during sample prep) in the "Limitations" section .
- Replicability : Document raw data (e.g., NMR FID files) in supplemental materials. Use version-controlled software (e.g., Git) for computational workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
